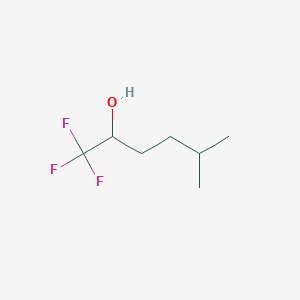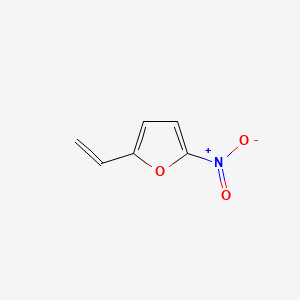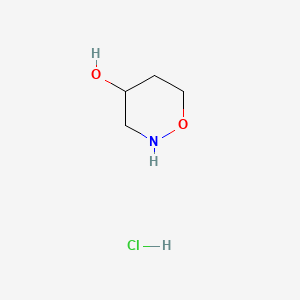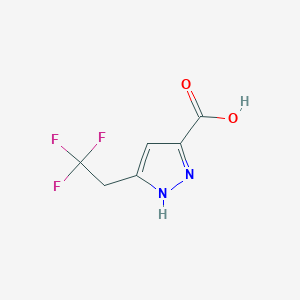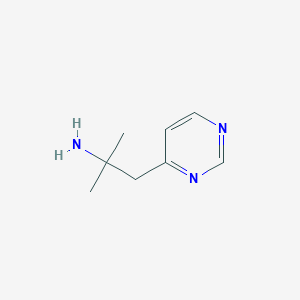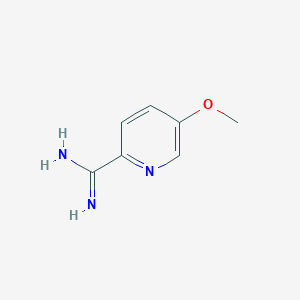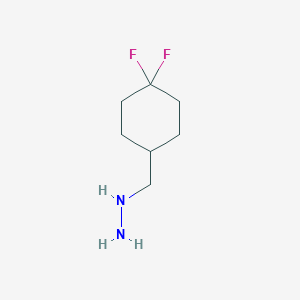
(4,4-Difluorocyclohexyl)methylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4,4-Difluorocyclohexyl)methyl]hydrazine is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a methylhydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4,4-difluorocyclohexyl)methyl]hydrazine typically involves the reaction of 4,4-difluorocyclohexylmethanol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and reaction time to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for [(4,4-difluorocyclohexyl)methyl]hydrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control systems for temperature and pressure, and purification techniques such as distillation or crystallization to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(4,4-Difluorocyclohexyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorocyclohexyl ketones, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Applications De Recherche Scientifique
[(4,4-Difluorocyclohexyl)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4,4-difluorocyclohexyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research focused on understanding and manipulating these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,4-Difluorocyclohexyl)hydrazine dihydrochloride: Similar in structure but with different functional groups.
4,4-Difluorocyclohexanemethanol: Shares the difluorocyclohexyl group but lacks the hydrazine moiety.
Uniqueness
[(4,4-Difluorocyclohexyl)methyl]hydrazine is unique due to its combination of the difluorocyclohexyl group and the methylhydrazine moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C7H14F2N2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(4,4-difluorocyclohexyl)methylhydrazine |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)3-1-6(2-4-7)5-11-10/h6,11H,1-5,10H2 |
Clé InChI |
FTYKONVBBXNZEI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
